rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid
Description
rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid is a stereoisomerically complex cyclohexane-derived amino acid featuring hydroxyl and amino substituents at specific positions. This compound is synthesized via OsO₄-catalyzed dihydroxylation of Boc-protected 2-aminocyclohexene precursors, yielding diastereomers with defined stereochemistry confirmed by NMR spectroscopy . The compound belongs to a broader class of hydroxylated cyclohexane amino acids, which are explored for applications in medicinal chemistry and chiral synthesis .
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h3-6,9-10H,1-2,8H2,(H,11,12)/t3-,4+,5-,6+/m1/s1 |
InChI Key |
GTBPANMHPBGVAV-MOJAZDJTSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C[C@@H]([C@@H]1O)O)N)C(=O)O |
Canonical SMILES |
C1C(C(CC(C1O)O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid typically involves the use of cyclohexane derivatives as starting materialsThe reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, primary amines, and substituted cyclohexane derivatives .
Scientific Research Applications
rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related cyclohexane and cyclopentane amino acids (Table 1). Key differences include:
- Position and number of hydroxyl groups: The 4,5-dihydroxy configuration distinguishes it from mono-hydroxylated analogs (e.g., CAS 197247-91-9).
- Substituents: Methyl groups in CAS 20182-78-9 add hydrophobicity, while benzyloxycarbonylamino groups in CAS 882855-68-7 introduce steric bulk and protective functionality .
- Ring size : Cyclopentane derivatives (e.g., CAS 197247-93-1) exhibit reduced conformational flexibility compared to cyclohexane analogs .
Table 1. Structural Comparison of Cyclohexane/Cyclopentane Amino Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid | 367507-93-5 | C₉H₁₇NO₄ | 203.24 | 4,5-dihydroxy, cyclohexane backbone |
| Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S) | 197247-91-9 | C₇H₁₃NO₃ | 159.18 | Mono-hydroxy, no methyl groups |
| Cyclohexanecarboxylic acid, 1-amino-2,5-dihydroxy-4,5-dimethyl- | 20182-78-9 | C₉H₁₇NO₄ | 203.24 | 4,5-dimethyl, dihydroxy |
| rel-(1S,3R,5S)-3-(((Benzyloxy)carbonyl)amino)-5-hydroxycyclohexane-1-carboxylic acid | 882855-68-7 | C₁₆H₁₉NO₆ | 293.32 | Benzyloxycarbonylamino protective group |
| Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R) | 197247-93-1 | C₆H₁₁NO₃ | 145.16 | Cyclopentane backbone, mono-hydroxy |
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